molecular formula C16H13FN2O3S B11190779 N-(4-fluoro-2-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

N-(4-fluoro-2-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B11190779
M. Wt: 332.4 g/mol
InChI Key: JMDYXCPXRINHMF-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thienopyridine core, a hydroxy group, and a carboxamide group. The presence of fluorine and methyl groups further enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thienopyridine core and introduce the hydroxy and carboxamide groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-fluoro-2-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridine derivatives and fluorinated aromatic compounds. Examples are:

Uniqueness

The uniqueness of N-(4-fluoro-2-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide lies in its specific combination of functional groups and its potential for diverse applications. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H13FN2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide

InChI

InChI=1S/C16H13FN2O3S/c1-8-7-9(17)3-4-10(8)18-15(21)12-13(20)14-11(5-6-23-14)19(2)16(12)22/h3-7,20H,1-2H3,(H,18,21)

InChI Key

JMDYXCPXRINHMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O

Origin of Product

United States

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